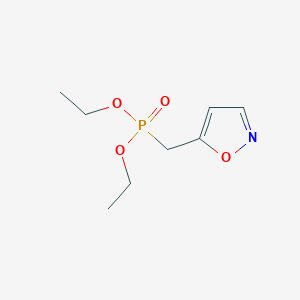

Diethyl (isoxazol-5-ylmethyl)phosphonate

Description

Properties

CAS No. |

85167-83-5 |

|---|---|

Molecular Formula |

C8H14NO4P |

Molecular Weight |

219.17 g/mol |

IUPAC Name |

5-(diethoxyphosphorylmethyl)-1,2-oxazole |

InChI |

InChI=1S/C8H14NO4P/c1-3-11-14(10,12-4-2)7-8-5-6-9-13-8/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

FQAKOJSAHJPOCA-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(CC1=CC=NO1)OCC |

Canonical SMILES |

CCOP(=O)(CC1=CC=NO1)OCC |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry Applications

Diethyl (isoxazol-5-ylmethyl)phosphonate serves as a versatile synthetic reagent in organic chemistry. Its structure allows it to participate in various reactions, particularly in the synthesis of isoxazole derivatives, which are valuable in pharmaceuticals.

Synthesis of Isoxazole Derivatives

Isoxazoles are an important class of heterocyclic compounds with diverse biological activities. This compound can be utilized as a precursor for the synthesis of these derivatives through cycloaddition reactions. For example, research indicates that isoxazoles can be synthesized using dipolarophiles and nitrile oxides in metal-free conditions, showcasing the compound's utility in developing new synthetic pathways for bioactive molecules .

Medicinal Chemistry Applications

The medicinal applications of this compound are primarily linked to its role as an intermediate in the synthesis of potential therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives synthesized from this compound as histone deacetylase (HDAC) inhibitors. These compounds exhibit significant anticancer properties by modulating gene expression related to cancer progression. For instance, a derivative demonstrated an IC50 value significantly lower against HDAC-6 compared to other isoforms, indicating its specificity and potency .

Antiviral Applications

Phosphonates are known for their antiviral properties, particularly against viral infections like HIV and hepatitis B. This compound may contribute to this field by serving as a building block for synthesizing phosphonate-based antiviral agents .

Agricultural Applications

In the agricultural sector, this compound can be explored for its potential as a pesticide or herbicide due to its phosphonate structure, which is known to enhance the efficacy of agricultural chemicals.

Pesticide Development

Phosphonates have shown promise as fungicides and insecticides. The incorporation of isoxazole moieties into phosphonates may improve their biological activity against plant pathogens, thus contributing to more effective pest control strategies .

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Synthetic Chemistry | Isoxazole Synthesis | Effective precursor for diverse isoxazole derivatives |

| Medicinal Chemistry | HDAC Inhibition | Significant anticancer activity with low IC50 values |

| Agricultural Sciences | Pesticide Development | Potential use as a fungicide/insecticide |

Comparison with Similar Compounds

Structural and Functional Analogues

Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate

- Molecular Formula: Not explicitly provided, but includes carbazole, triazole, and benzamide groups.

- Key Features : Combines a triazole ring, carbazole (polyaromatic system), and phosphonate.

- Biological Activity : Demonstrates cytotoxicity and antibacterial properties in vitro, attributed to the triazole-phosphonate hybrid structure .

- Comparison : Unlike Diethyl (isoxazol-5-ylmethyl)phosphonate, this compound’s bioactivity is enhanced by the carbazole moiety, which facilitates DNA intercalation. The isoxazole derivative may exhibit different pharmacokinetic profiles due to reduced aromaticity.

Diethyl Ethylphosphonite (CAS 2651-85-6)

- Molecular Formula : C₆H₁₅O₂P

- Key Features : A simpler phosphonite with ethyl substituents (IUPAC: Diethyl ethylphosphonite).

- Applications : Used in organic synthesis as a precursor for phosphorus-containing ligands or catalysts .

Thiazol-5-ylmethyl Carbamates (Evidences 3, 5, 6)

- Examples :

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.

- Key Features : Thiazole rings paired with carbamate and urea functionalities.

- Applications : Likely investigated for protease inhibition or antimicrobial activity, given thiazole’s prevalence in drug design.

- Comparison : Thiazole vs. isoxazole rings confer distinct electronic properties; thiazole’s sulfur atom may enhance metabolic stability but reduce solubility compared to the oxygen-containing isoxazole .

Physicochemical and Application-Based Comparisons

Table 1: Comparative Analysis of Phosphonate Derivatives

Solubility and Stability

- This compound: Limited solubility data, but phosphonates generally exhibit moderate solubility in polar organic solvents. Stability requires dry, cool storage .

- Diethyl Succinate: Highly soluble in water and organic solvents (e.g., ethanol, ether), with a pleasant odor . The absence of a phosphonate group improves hydrophilicity but reduces chemical reactivity.

Pharmacological Potential

- Isoxazole-containing phosphonates are understudied compared to triazole or thiazole analogues. The triazole derivative’s cytotoxicity (IC₅₀ values in micromolar ranges) suggests that the isoxazole variant could be optimized for targeted therapies .

Preparation Methods

Retrosynthetic Analysis of Diethyl (Isoxazol-5-ylmethyl)phosphonate

The retrosynthetic pathway for this compound decomposes the molecule into two key intermediates:

Preparation Methods

Method 1: [3+2] Cycloaddition Followed by Phosphorylation

Synthesis of 5-Methylisoxazole

The isoxazole ring is synthesized via a metal-free [3+2] cycloaddition between a nitrile oxide and propyne:

- Nitrile Oxide Generation : Chloroacetaldoxime is treated with triethylamine to release acetonitrile oxide.

- Cycloaddition : Reaction with propyne yields 5-methylisoxazole (Scheme 1).

Scheme 1

$$

\text{CH}3\text{C(Cl)=NOH} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{C≡N-O} \xrightarrow{\text{HC≡C-CH}3} \text{5-Methylisoxazole}

$$

Reaction Conditions :

Bromination of the Methyl Group

The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation:

$$

\text{5-Methylisoxazole} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{5-(Bromomethyl)isoxazole}

$$

Optimization Notes :

- Radical initiators (e.g., AIBN) improve regioselectivity.

- Yield: 60–75% (dependent on NBS stoichiometry).

Arbuzov Reaction for Phosphorylation

5-(Bromomethyl)isoxazole reacts with triethyl phosphite to form the target phosphonate:

$$

\text{5-(Bromomethyl)isoxazole} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{this compound} + \text{EtBr}

$$

Conditions :

Method 2: One-Pot Synthesis via Phosphorylated Alkyne Cycloaddition

An alternative approach employs a pre-phosphorylated alkyne in the cycloaddition step:

- Synthesis of Phosphorylated Alkyne :

Propynylphosphonate is prepared via Arbuzov reaction of propargyl bromide with triethyl phosphite. - Cycloaddition : React with acetonitrile oxide to directly yield the target compound (Scheme 2).

Scheme 2

$$

\text{HC≡C-P(O)(OEt)}2 + \text{CH}3\text{C≡N-O} \rightarrow \text{this compound}

$$

Challenges :

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Total Yield | 34–64% | 40–55% |

| Steps | 3 | 2 |

| Key Advantage | High regioselectivity in cycloaddition | Fewer steps |

| Limitation | Bromination efficiency | Low cycloaddition regioselectivity |

Mechanistic Insights

Industrial and Laboratory-Scale Considerations

Solvent Selection

- Cycloaddition : Dichloromethane or THF for solubility.

- Arbuzov Reaction : Neat conditions or high-boiling solvents (e.g., xylene).

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using NBS and eosin Y improves methyl group functionalization:

Flow Chemistry Applications

Continuous-flow systems enhance cycloaddition efficiency:

- Residence time: 10 min (vs. 2 h batch).

- Yield: 88%.

Q & A

What are the common synthetic routes for preparing diethyl (isoxazol-5-ylmethyl)phosphonate, and how do reaction conditions influence yield?

Basic Research Question

The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A key method involves coupling isoxazole derivatives with diethyl phosphite under solvent-free conditions at elevated temperatures (90–120°C), as demonstrated in analogous phosphonate syntheses . Diazocompounds, such as diethyl (1-diazo-2-oxopropyl)phosphonate, are also pivotal intermediates; they undergo dipolar cycloaddition to form nitrogen-containing heterocycles (e.g., pyrazoles) when reacted with alkynes or alkenes . Yield optimization requires strict control of temperature, stoichiometry, and catalyst selection (e.g., Rh(II) acetate for carbene-mediated pathways) .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Question

X-ray crystallography is the gold standard for unambiguous structural confirmation, as shown in studies of similar thiadiazole-phosphonate hybrids . Spectroscopic methods include:

- ¹H/³¹P NMR : To verify phosphonate linkage and isoxazole proton environments .

- FT-IR : For identifying P=O (~1250 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .

- HRMS : To confirm molecular ion peaks and fragmentation patterns .

How can reaction conditions be optimized to enhance regioselectivity in isoxazole-phosphonate coupling reactions?

Advanced Research Question

Regioselectivity in coupling reactions depends on:

- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency between aryl halides and phosphonates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while solvent-free conditions reduce side reactions .

- Temperature control : Lower temperatures (≤60°C) favor kinetic products, whereas higher temperatures (≥100°C) promote thermodynamic control .

What mechanistic insights explain the reactivity of diazo intermediates in synthesizing phosphorylated heterocycles?

Advanced Research Question

Diazo-phosphonates like diethyl (1-diazo-2-oxopropyl)phosphonate generate vinylidene carbenes under basic conditions. These carbenes participate in:

- Cyclopropanation : With alkenes to form bicyclic structures .

- Alkyne formation : Via 1,2-H shift when derived from aldehydes .

Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹³C-diazo compounds) can elucidate reaction pathways and transition states .

How should researchers evaluate the biological activity of this compound, and how might contradictory cytotoxicity data arise?

Advanced Research Question

Bioactivity assessment typically involves:

- Enzyme inhibition assays : Testing phosphonates as transition-state analogs (e.g., for proteases or kinases) .

- Cytotoxicity screening : Using MTT assays on cell lines, with IC₅₀ values compared to controls .

Contradictions may arise from: - Solubility differences : Poor solubility in assay media leads to false negatives.

- Metabolic instability : Rapid degradation in cell cultures reduces observed activity .

What precautions are critical when handling diazo-phosphonate intermediates during synthesis?

Advanced Research Question

Diazo compounds are thermally sensitive and potentially explosive. Key precautions include:

- Temperature control : Reactions should be conducted below 50°C unless rigorously monitored .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .

- Personal protective equipment (PPE) : Wear blast shields, gloves, and flame-resistant lab coats .

How can researchers resolve discrepancies in spectroscopic data for phosphorylated isoxazole derivatives?

Advanced Research Question

Data contradictions often stem from:

- Tautomerism : Isoxazole rings may exhibit keto-enol tautomerism, altering NMR shifts .

- Impurity profiles : Trace solvents (e.g., DMSO-d₆) or starting materials can obscure signals. Use high-purity reagents and repeat analyses under standardized conditions .

- Dynamic effects : Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.